molecular formula C24H17ClN4O2S B2868797 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034575-90-9

3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No.: B2868797
CAS No.: 2034575-90-9
M. Wt: 460.94
InChI Key: DSWFMBXCBNOBHR-UHFFFAOYSA-N
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Description

The compound 3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic molecule featuring a quinazolinone core substituted with a benzyl group at position 3, a thioether-linked 1,2,4-oxadiazol-5-ylmethyl group at position 2, and a 4-chlorophenyl moiety on the oxadiazole ring. Its synthesis typically involves multi-step reactions, including cyclization and functional group modifications, as seen in analogous compounds (e.g., use of N,N'-dithiocarbonyldiimidazole for thioether formation) . Structural elucidation relies on techniques like NMR, IR, and DFT-based computational analysis to confirm tautomeric forms and regiochemistry .

Properties

IUPAC Name

3-benzyl-2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O2S/c25-18-12-10-17(11-13-18)22-27-21(31-28-22)15-32-24-26-20-9-5-4-8-19(20)23(30)29(24)14-16-6-2-1-3-7-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWFMBXCBNOBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-benzyl-2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinazolinone backbone, which is recognized for its diverse pharmacological properties, and incorporates a 1,2,4-oxadiazole moiety that enhances its biological profile. The following article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular Formula C24H17ClN4O2S
Molecular Weight 460.94 g/mol
CAS Number 2034575-90-9

This compound is characterized by its complex arrangement of rings and functional groups, which contribute to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that derivatives of quinazolinones exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this compound have shown promising results in inhibiting bacterial growth through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. For instance, compounds derived from quinazolinones have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain quinazolinone derivatives exhibited significant inhibitory activity against multiple tyrosine kinases (CDK2, HER2, EGFR, and VEGFR2), which are critical targets in cancer therapy . In particular, compound 3i showed excellent inhibitory activity against HER2 with an IC50 comparable to established inhibitors like lapatinib .

The mechanisms by which this compound exerts its biological effects likely involve interaction with specific biological targets such as enzymes or receptors within microbial cells or cancerous tissues. Preliminary studies suggest that similar compounds can inhibit key enzymatic activities associated with tumor growth and bacterial proliferation .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various quinazolinone derivatives on different cancer cell lines (MCF7 and A2780). The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents .
  • Inhibitory Activity on Kinases : Another investigation focused on the inhibitory activities of quinazolinone derivatives against tyrosine kinases. Compounds such as 2i and 3i displayed strong enzyme inhibitory activity against CDK2 (IC50 = 0.173 ± 0.012 µM), indicating their potential as therapeutic agents in treating cancers driven by these kinases .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the oxadiazole/triazole rings, benzyl groups, or core heterocycles. These modifications influence electronic properties, steric effects, and bioactivity.

Compound Name/Structure Core Heterocycle Substituents (Oxadiazole/Triazole) Benzyl Group Substitution Key Structural Features
Target Compound Quinazolinone 1,2,4-Oxadiazole (4-ClPh) Unsubstituted benzyl Thioether linkage, chloro-substituted aryl
3-(4-Chlorobenzyl)-2-({[3-(4-FPh)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-quinazolinone Quinazolinone 1,2,4-Oxadiazole (4-FPh) 4-Chlorobenzyl Fluoro substituent enhances electronegativity
Triazole derivative () Quinazolinone 1,2,4-Triazole (4-CF3Ph) 4-Trifluoromethylbenzyl Triazole ring increases polarity
Imidazo[1,5-a]quinazolinone () Imidazo-quinazolinone N/A 4-Chlorophenyl Fused imidazole ring, thioamide tautomerism

Key Observations :

  • Oxadiazole vs. However, triazole-containing analogues (e.g., ) exhibit stronger antibacterial activity (EC50: 22.1–47.6 μg/mL) due to enhanced hydrogen-bonding capacity .
  • Chloro vs. Fluoro Substitution : The 4-fluorophenyl analogue () may exhibit higher metabolic stability compared to the 4-chlorophenyl group, as fluorine is a common bioisostere .
  • Benzyl Substituents : A 4-trifluoromethylbenzyl group () increases lipophilicity and electron-withdrawing effects, which could improve target binding but reduce solubility .

Key Observations :

  • The triazole derivative’s superior antibacterial activity () suggests that replacing oxadiazole with triazole could enhance efficacy against gram-negative bacteria .
Physicochemical Properties

Tautomerism, solubility, and stability are critical for drug-likeness:

Compound Tautomerism Solubility Predictions Stability Notes Reference
Target Compound Thioether stable; no evidence of tautomerism Low (high logP from Cl, benzyl) Oxadiazole ring resistant to hydrolysis
Imidazo-quinazolinone () Thioamide ↔ Iminothiol Moderate (polar imidazole core) Tautomerism affects reactivity
4-Fluorophenyl analogue () Similar to target compound Slightly higher than 4-ClPh Fluorine reduces metabolic oxidation

Key Observations :

  • The target compound’s 4-chlorophenyl group increases lipophilicity (logP ~4.5 estimated), which may limit aqueous solubility but enhance tissue penetration .
  • Tautomerism in imidazo-quinazolinones () could lead to variable binding modes, necessitating DFT validation for structure-activity relationships .

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